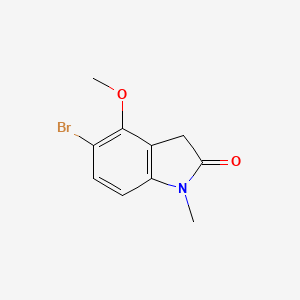![molecular formula C7H7IN4 B1444756 5-アミノ-1-メチル-3-ヨード-1H-ピラゾロ[3,4-b]ピリジン CAS No. 1093871-50-1](/img/structure/B1444756.png)
5-アミノ-1-メチル-3-ヨード-1H-ピラゾロ[3,4-b]ピリジン
概要
説明
5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an amino group at position 5, a methyl group at position 1, and an iodine atom at position 3 makes this compound unique and potentially useful in various scientific research applications.
科学的研究の応用
5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Pyrazolo[3,4-b]pyridines, a group to which this compound belongs, have been the subject of increased attention due to their enormous biological potential . They have a wide range of pharmacological activity .
Mode of Action
Pyrazolo[3,4-b]pyridines are known to interact with various biological targets due to their structural similarity to purine bases adenine and guanine .
Biochemical Pathways
Compounds in the pyrazolo[3,4-b]pyridine family are known to interact with various biochemical pathways due to their wide range of pharmacological activity .
Result of Action
Given the wide range of pharmacological activity of pyrazolo[3,4-b]pyridines, it can be expected that this compound may have diverse effects at the molecular and cellular level .
生化学分析
Biochemical Properties
5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to inhibit Janus kinase and cyclin-dependent kinase, which are essential for cell signaling and cell cycle regulation . Additionally, this compound modulates the activity of phosphodiesterase I and sphingosine-1-phosphate receptor 2, impacting cellular signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to these pathways.
Cellular Effects
The effects of 5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Moreover, it modulates cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound binds to the ATP-binding pocket of kinases, inhibiting their activity and thereby blocking downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound can alter gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure can lead to gradual degradation, affecting its efficacy. Long-term studies have also indicated potential cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, affecting its overall pharmacological activity. Additionally, the compound can alter metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of 5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, influencing its intracellular concentration and localization . Once inside the cell, it can bind to various proteins, affecting its distribution and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall pharmacological effects. For instance, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular metabolism and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine typically involves the iodination of a precursor compound, such as 5-amino-1-methylpyrazolo[3,4-B]pyridine. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino and methyl groups can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amino group.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the methyl group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 5-amino-1-methyl-3-azido-1H-pyrazolo[3,4-B]pyridine or 5-amino-1-methyl-3-cyano-1H-pyrazolo[3,4-B]pyridine can be formed.
Oxidation Products: Oxidation of the amino group can lead to the formation of nitro derivatives.
Reduction Products: Reduction of the methyl group can yield corresponding alcohols or hydrocarbons.
類似化合物との比較
Similar Compounds
- 5-Amino-1-methyl-3-bromo-1H-pyrazolo[3,4-B]pyridine
- 5-Amino-1-methyl-3-chloro-1H-pyrazolo[3,4-B]pyridine
- 5-Amino-1-methyl-3-fluoro-1H-pyrazolo[3,4-B]pyridine
Uniqueness
The uniqueness of 5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine lies in the presence of the iodine atom, which can significantly affect its reactivity and binding properties. Compared to its halogenated analogs, the iodine-containing compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and drug development.
特性
IUPAC Name |
3-iodo-1-methylpyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN4/c1-12-7-5(6(8)11-12)2-4(9)3-10-7/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHDTXLRRMAKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)N)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-](/img/structure/B1444679.png)




![2-[1-(4-bromophenyl)cyclopropyl]acetonitrile](/img/structure/B1444685.png)

![(4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B1444694.png)
